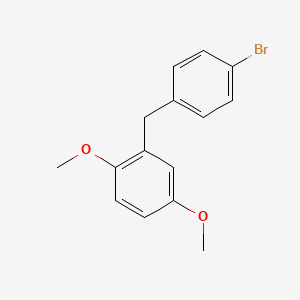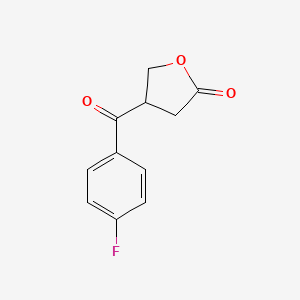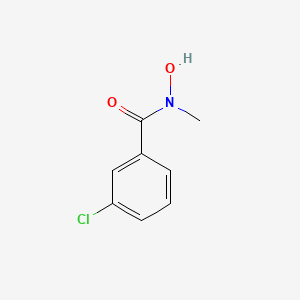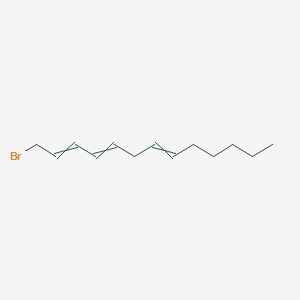
7-Ethyl-1,1-dimethyl-1,2,3,4-tetrahydrophenanthrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Ethyl-1,1-dimethyl-1,2,3,4-tetrahydrophenanthrene is a polycyclic aromatic hydrocarbon It is a derivative of phenanthrene, characterized by the presence of an ethyl group at the 7th position and two methyl groups at the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethyl-1,1-dimethyl-1,2,3,4-tetrahydrophenanthrene typically involves multi-step organic reactions. One common method is the alkylation of phenanthrene derivatives. The process may involve:
Friedel-Crafts Alkylation: Using ethyl chloride and aluminum chloride (AlCl3) to introduce the ethyl group.
Methylation: Introduction of methyl groups using methyl iodide (CH3I) in the presence of a strong base like potassium tert-butoxide (KOtBu).
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can optimize the reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-Ethyl-1,1-dimethyl-1,2,3,4-tetrahydrophenanthrene can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form ketones or carboxylic acids.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) to reduce double bonds.
Substitution: Electrophilic aromatic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid (HNO3) or sulfuric acid (H2SO4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: HNO3 for nitration, H2SO4 for sulfonation.
Major Products
Oxidation: Formation of phenanthrenequinone or carboxylic acids.
Reduction: Formation of fully hydrogenated phenanthrene derivatives.
Substitution: Formation of nitro or sulfonic acid derivatives.
Scientific Research Applications
7-Ethyl-1,1-dimethyl-1,2,3,4-tetrahydrophenanthrene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a bioactive compound.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Ethyl-1,1-dimethyl-1,2,3,4-tetrahydrophenanthrene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, altering the activity of proteins and enzymes. This can lead to various biological effects, including anti-inflammatory, antioxidant, or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
7-Isopropyl-1,1,4a-trimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene: Similar structure with isopropyl and trimethyl groups.
1,1-Dimethyl-1,2,3,4-tetrahydronaphthalene: A related compound with a naphthalene core.
Uniqueness
7-Ethyl-1,1-dimethyl-1,2,3,4-tetrahydrophenanthrene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ethyl and methyl groups influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
CAS No. |
84744-09-2 |
|---|---|
Molecular Formula |
C18H22 |
Molecular Weight |
238.4 g/mol |
IUPAC Name |
7-ethyl-1,1-dimethyl-3,4-dihydro-2H-phenanthrene |
InChI |
InChI=1S/C18H22/c1-4-13-7-9-15-14(12-13)8-10-17-16(15)6-5-11-18(17,2)3/h7-10,12H,4-6,11H2,1-3H3 |
InChI Key |
QBHYTIGFRTYBBG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)C3=C(C=C2)C(CCC3)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



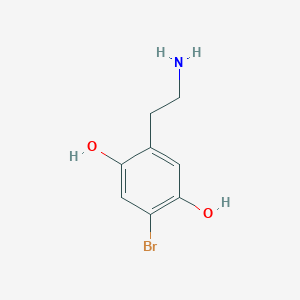
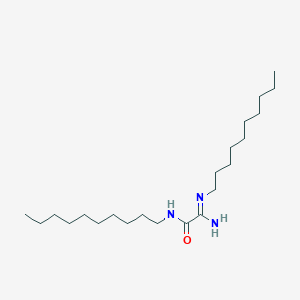
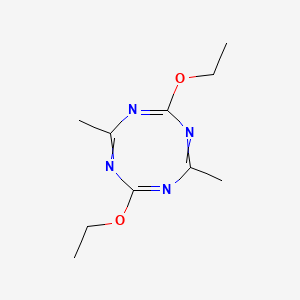
![Phenol, 3-[1-(cyclopropylmethyl)-1,2,5,6-tetrahydro-3-pyridinyl]-](/img/structure/B14411207.png)
![N-[1-(3,4-Dichlorophenyl)non-1-EN-3-ylideneamino]-2,3,4,5,6-pentafluoro-aniline](/img/structure/B14411209.png)
![4-({2-[2,4-Dinitro-6-(trifluoromethyl)phenyl]ethyl}amino)benzonitrile](/img/structure/B14411212.png)
![1-Ethyl-2-methylnaphtho[1,2-D][1,3]thiazol-1-ium perchlorate](/img/structure/B14411214.png)
![N-cyano-N'-[3-(1H-imidazol-5-yl)phenyl]methanimidamide](/img/structure/B14411228.png)
